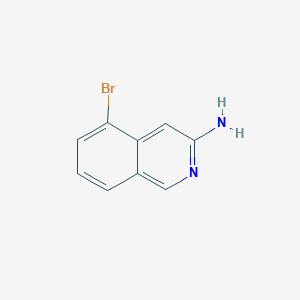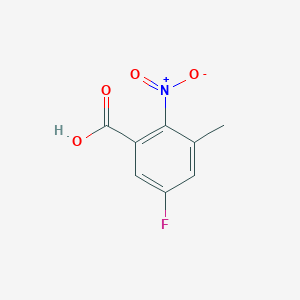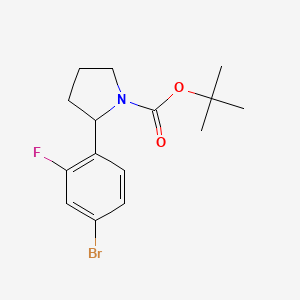
1,3-Dibromo-2,3-dimethylbutane
Übersicht
Beschreibung
1,3-Dibromo-2,3-dimethylbutane is a chemical compound with the molecular formula C6H12Br2 . Its molar mass is 243.97 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butane molecule with two bromine atoms replacing two hydrogen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molar mass of 243.97 . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and others can be found in the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of 2,3-Dibromo-2,3-dimethylbutane at room temperature demonstrates a disordered nature with molecules having multiple orientations. This characteristic makes it relevant in the study of molecular behaviors in crystalline forms, especially in the tetragonal system with specific spatial configurations (Namba, Oda, Fukuda, & Takada, 1970).
Rotational Isomerism and Spectroscopic Studies
The compound exhibits rotational isomerism, observable in various phases. Vibrational spectra analysis has been used to study the equilibrium mixture of its rotational isomers, providing insights into molecular dynamics and isomerization processes (Park & Wyn-Jones, 1968).
Dipole Moments and Molecular Behavior
The dipole moments of 2,3-Dibromo-2,3-dimethylbutane have been measured, revealing changes with temperature and solvent interaction. This research is significant in understanding the rotational isomer theory and the electrostatic forces influencing molecular behavior (Morino, Miyagawa, Haga, & Mizushima, 1955).
Raman Spectroscopy Analysis
Raman spectroscopy of 2,3-Dibromo-2,3-dimethylbutane provides evidence for the presence of the gauche isomer at room temperature. This method is instrumental in studying phase transitions and molecular structures at different temperatures (Jenkins & Lewis, 1980).
Gamma Radiolysis in Branched Chain Hydrocarbons
Studies on the gamma radiolysis of 2,3-Dimethylbutane, a related compound, have been conducted to understand the fragmentation and recombination of radicals, which is crucial in the field of radiation chemistry (Castello, Grandi, & Munari, 1974).
Calorimetric Study and Phase Changes
Calorimetric studies on 2,3-Dimethylbutane, another related compound, help in understanding the thermodynamic properties of glassy crystals and the effects of supercooling on crystalline phases (Adachi, Suga, & Seki, 1971).
Hydrogenolysis on Supported Catalysts
Research on the hydrogenolysis of 2,3-Dimethylbutane over various catalysts has implications for industrial processes, particularly in the field of catalysis and hydrocarbon processing (Machiels, 1979).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to 2,3-Dibromo-2,3-dimethylbutane play a crucial role in developing new materials and understanding molecular interactions (Said & Tipping, 1972).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-2,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-5(4-7)6(2,3)8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLBQBUEWXPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702490 | |
| Record name | 1,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49623-54-3 | |
| Record name | 1,3-Dibromo-2,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-2,3-dimethylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dibromo-2,3-dimethylbutane formed from 3,3-dimethyl-1-butyne?
A1: According to the research paper "Cycloadditionen und Umlagerungen bei Umsetzungen von Bromwasserstoff mit Alkinen" [], this compound is not directly formed from 3,3-dimethyl-1-butyne. Instead, the reaction of 3,3-dimethyl-1-butyne with anhydrous hydrogen bromide under specific conditions primarily yields two products: 2,3-dibromo-2,3-dimethylbutane and this compound. [] The exact mechanism for the formation of these products is not fully elaborated in the provided abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)




![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)





